1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrrolidinone ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea: shares similarities with other compounds containing benzo[d][1,3]dioxole, pyrrolidinone, and trifluoromethyl-phenyl groups.
Uniqueness:
- The unique combination of these structural features in a single molecule makes it distinct from other similar compounds. Its specific arrangement of functional groups contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)14-3-1-2-4-15(14)25-19(28)24-9-12-7-18(27)26(10-12)13-5-6-16-17(8-13)30-11-29-16/h1-6,8,12H,7,9-11H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWYWYDEJQTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.